molecular formula C23H31N3O4S B2840886 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1020982-44-8

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No. B2840886
CAS RN: 1020982-44-8
M. Wt: 445.58
InChI Key: NTAAIIWBGKNXKK-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, and its unique mechanism of action has made it a potential candidate for the treatment of various types of cancer.

Scientific Research Applications

β3-Adrenoceptor Agonists Development

Compounds including piperazine sulfonamide derivatives have been prepared as potent and selective β3-adrenoceptor (β3-AR) agonists, showcasing significant promise for the treatment of β3-AR-mediated pathological conditions. The tertiary amine nitrogen atom in piperazine sulfonamides, distinct from the secondary amine in previously reported β3-AR agonists, contributes to their potent activity. This suggests their potential application in developing treatments targeting β3-AR-mediated conditions, such as metabolic disorders or bladder dysfunction (Perrone et al., 2009).

Antimalarial Activity

Certain piperazine derivatives, specifically those with a (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl) structure, have demonstrated anti-malarial activity. The crystal structures of these compounds, including active and nonactive variants, were analyzed to understand the role of various molecular components in generating anti-malarial activity. This research indicates the potential of piperazine sulfonamide derivatives in anti-malarial drug development (Cunico et al., 2009).

Herbicidal Activities

Novel 2-[p-(arylurea-sulfonyl)phenoxy] propanates synthesized from piperazine derivatives have shown some level of herbicidal activity. This suggests the utility of such compounds in developing new herbicides, potentially offering a new approach to managing weed resistance in agriculture (Fang-zhong, 2006).

Antioxidant and Pharmacological Properties

Piperazine derivatives, particularly those involving phenothiazine, have been synthesized and evaluated for their antioxidant and pharmacological activities. These compounds, featuring the phenothiazine core, have shown potential in various pharmaceutical applications, including as tranquilizers, neuroleptics, and in the treatment of tuberculosis and bacterial infections. Their electron donor properties and low oxidation potential make them candidates for further pharmaceutical development (Narule et al., 2015).

Antimicrobial and Antifungal Agents

Piperazine derivatives containing sulfonyloxy aniline moieties have been prepared and evaluated for their antimicrobial and antifungal activities. These compounds have shown efficacy against various bacterial and fungal pathogens, indicating their potential application in the development of new antimicrobial and antifungal agents (Patel et al., 2004).

Mechanism of Action

Mode of Action

The compound acts as a non-selective antagonist of the α1B and α2A-adrenoceptors . This means it binds to these receptors and blocks their activation, preventing the usual physiological responses triggered by these receptors.

Biochemical Pathways

The antagonistic action on α1B and α2A-adrenoceptors can influence several biochemical pathways. For instance, the α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Result of Action

The chronic administration of this compound has been observed to reduce the level of triglycerides and glucose in the plasma .

properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAAIIWBGKNXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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